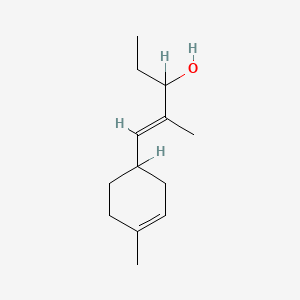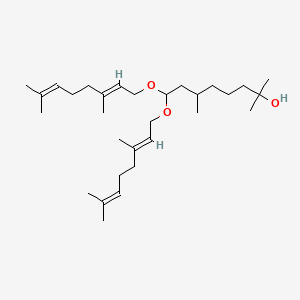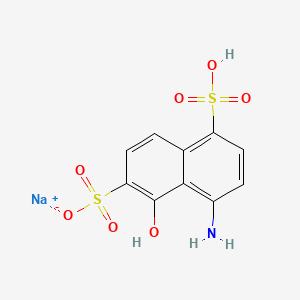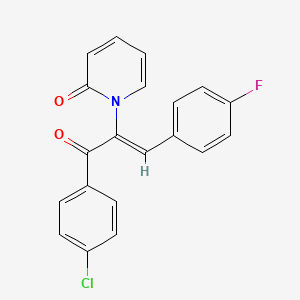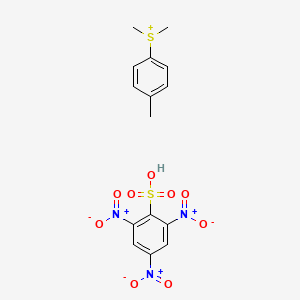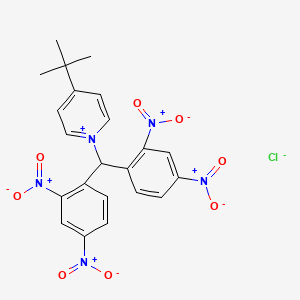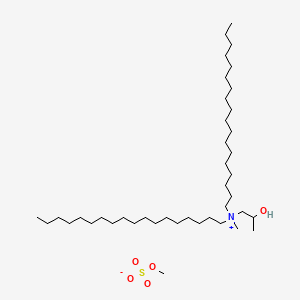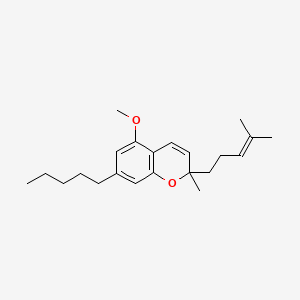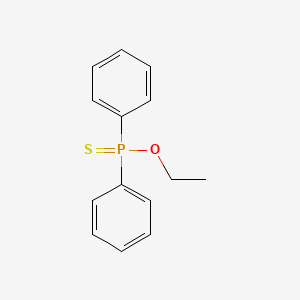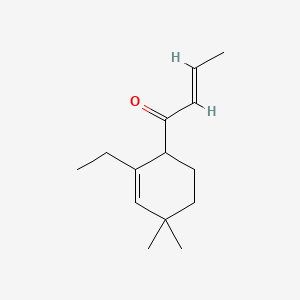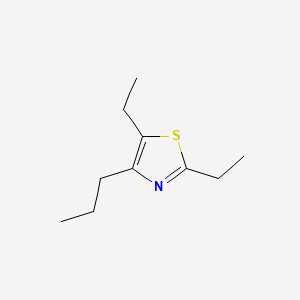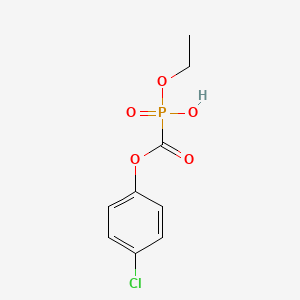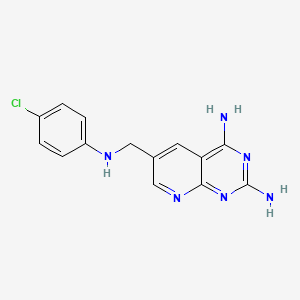
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyridopyrimidine family, known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- typically involves multi-step reactions. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido(2,3-d)pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid. This intermediate is then methylated at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- has a broad spectrum of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- involves its interaction with specific molecular targets. It acts as an ATP-competitive inhibitor, binding to the active sites of enzymes such as PI3Kδ. This inhibition disrupts key signaling pathways, leading to the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
Palbociclib: A breast cancer drug with a pyridopyrimidine core.
Dilmapimod: Investigated for its potential against rheumatoid arthritis.
Uniqueness
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- stands out due to its specific substitution pattern, which imparts unique biological activities and therapeutic potential. Its ability to selectively inhibit PI3Kδ makes it a promising candidate for targeted therapies .
特性
CAS番号 |
174655-07-3 |
|---|---|
分子式 |
C14H13ClN6 |
分子量 |
300.74 g/mol |
IUPAC名 |
6-[(4-chloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H13ClN6/c15-9-1-3-10(4-2-9)18-6-8-5-11-12(16)20-14(17)21-13(11)19-7-8/h1-5,7,18H,6H2,(H4,16,17,19,20,21) |
InChIキー |
LBAODZYBBOYEOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCC2=CC3=C(N=C(N=C3N=C2)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


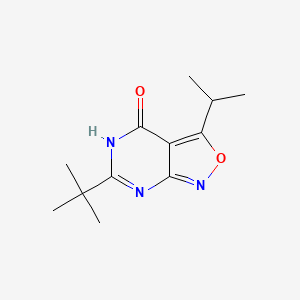
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
